molecular formula C5H12OS B3050918 Butane, 1-(methylsulfinyl)- CAS No. 2976-98-9

Butane, 1-(methylsulfinyl)-

Cat. No.: B3050918
CAS No.: 2976-98-9
M. Wt: 120.22 g/mol
InChI Key: QPKGDTBMWSPKDT-UHFFFAOYSA-N
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Description

Butane, 1-(methylsulfinyl)-, also known as butyl methyl sulfoxide or methyl n-butyl sulfoxide, is an organic compound with the molecular formula C₅H₁₂OS and a molecular weight of 120.213 g/mol . This compound is characterized by the presence of a sulfoxide functional group, which consists of a sulfur atom bonded to an oxygen atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane, 1-(methylsulfinyl)- typically involves the oxidation of butyl methyl sulfide. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield butane, 1-(methylsulfinyl)- .

Industrial Production Methods

Industrial production of butane, 1-(methylsulfinyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of hydrogen peroxide as an oxidant is preferred due to its high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Butane, 1-(methylsulfinyl)- undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation of the sulfoxide group can lead to the formation of sulfone.

    Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl group attached to the sulfur atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Butane, 1-(methylsulfonyl)- (sulfone).

    Reduction: Butyl methyl sulfide.

    Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

Butane, 1-(methylsulfinyl)- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butane, 1-(methylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, influencing various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but different molecular structure.

    Methyl ethyl sulfoxide: Another sulfoxide compound with a different alkyl group attached to the sulfur atom.

Uniqueness

Butane, 1-(methylsulfinyl)- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-methylsulfinylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-3-4-5-7(2)6/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKGDTBMWSPKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336416
Record name Butane, 1-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2976-98-9
Record name Butane, 1-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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